molecular formula C15H10Cl2N2O2S B2787768 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 886963-60-6

2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2787768
CAS No.: 886963-60-6
M. Wt: 353.22
InChI Key: OBJQKYYAZUXNEK-UHFFFAOYSA-N
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Description

2-Chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. The benzothiazole scaffold is extensively investigated for its diverse biological activities, particularly in oncology and infectious disease research . This compound is designed for research applications only.In anticancer research, benzothiazole analogues have demonstrated potent and selective inhibitory activity against various human cancer cell lines . Their mechanism of action is multifaceted and may involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell proliferation and survival . Some derivatives have also been shown to possess dual activity by concurrently modulating inflammatory cytokines like IL-6 and TNF-α, addressing both tumor proliferation and the pro-tumorigenic inflammatory microenvironment . Furthermore, structural hybrids of benzothiazole are explored as novel candidates to overcome drug resistance and mitigate the side effects associated with existing therapies .In anti-tuberculosis research, benzothiazole derivatives are recognized as promising scaffolds for combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Their efficacy is often evaluated through in vitro and in vivo models, with molecular docking studies targeting enzymes like DprE1 to elucidate their mechanism and optimize potency .This compound serves as a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of 2-substituted benzothiazoles and developing novel therapeutic agents with enhanced efficacy and targeted mechanisms .

Properties

IUPAC Name

2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-11-7-6-10(17)13-12(11)18-15(22-13)19-14(20)8-4-2-3-5-9(8)16/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJQKYYAZUXNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Chemical Reactions Analysis

2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide involves the inhibition of specific enzymes, such as cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Modifications in Benzothiazole Derivatives

The table below highlights critical differences between the target compound and analogs:

Compound Name Benzothiazole Substituents Benzamide Substituents Key Properties/Applications Reference
Target Compound 7-Cl, 4-OCH₃ 2-Cl Potential Ras inhibition (inference)
N-(7-Chloro-4-methyl-benzothiazol-2-yl)-2-methoxybenzamide 7-Cl, 4-CH₃ 2-OCH₃ Higher logP (4.5) due to methyl
N-(7-Chloro-4-methyl-benzothiazol-2-yl)-4-ethoxybenzamide 7-Cl, 4-CH₃ 4-OCH₂CH₃ Enhanced solubility (ethoxy group)
2-Chloro-N-(5-methoxy-benzothiazol-2-yl)-N-(3-morpholinopropyl)benzamide 5-OCH₃ 2-Cl + morpholinopropyl chain Increased bulk for receptor binding
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Benzoxazole linkage Butanamide chain Antidiabetic docking activity

Functional Group Impact on Properties

Chlorine Substitution: 7-Cl on benzothiazole: Improves metabolic stability and hydrophobic interactions in analogs like 41d (a sulfonamide derivative) .

Methoxy vs. Methyl Groups :

  • 4-OCH₃ (target) : Reduces logP compared to 4-CH₃ (logP = 4.5 in ), improving aqueous solubility.
  • 4-CH₃ : Increases steric hindrance, which may limit binding in some enzymatic pockets.

Linker Variations :

  • Sulfonamide (41d) : Lower conformational flexibility compared to benzamide, affecting binding kinetics .
  • Butanamide () : Introduces a flexible spacer, enabling interactions with deeper protein pockets .

Pharmacological and Physicochemical Comparisons

  • Thermal Stability : Benzamide derivatives like 2-BTBA and 2-BTFBA form stable crystals (mp > 250°C), suggesting similar thermal robustness in the target compound .
  • Solubility : Ethoxy-substituted analogs (e.g., ) exhibit better solubility than methylated derivatives, a critical factor for bioavailability.
  • Nitro-substituted analogs (e.g., ) show strong electron-withdrawing effects, useful in charge-transfer interactions.

Biological Activity

2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
  • Molecular Formula : C13H10Cl2N2O2S
  • Molecular Weight : 305.25 g/mol

The biological activity of 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its interaction with specific biological targets:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of halogen substituents enhances the compound's ability to induce apoptosis in cancer cells by activating caspase pathways.
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's.

Anticancer Efficacy

The following table summarizes the cytotoxic effects of 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.12Induction of apoptosis via caspase activation
A549 (Lung)6.34Cell cycle arrest at G1 phase
U937 (Leukemia)4.76Inhibition of proliferation

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of 5.12 µM. Flow cytometry analysis indicated that the compound induced apoptosis through increased levels of caspase-3 and -7 activity .
  • Neuroprotective Effects : In an experimental model for Alzheimer's disease, 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibited significant inhibition of acetylcholinesterase activity, suggesting its potential as a therapeutic agent for cognitive enhancement and neuroprotection .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via coupling reactions between 7-chloro-4-methoxy-1,3-benzothiazol-2-amine and 2-chlorobenzoyl chloride. Key steps include:

  • Acylation : Reacting the benzothiazol-2-amine with 2-chlorobenzoyl chloride in pyridine or DCM under inert atmosphere, followed by purification via column chromatography .
  • Critical Parameters :
    • Temperature control (0–5°C during acyl chloride addition) to prevent decomposition.
    • Anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the acyl chloride.
    • Stoichiometric ratios (1:1.05 amine:acyl chloride) to minimize diacylation byproducts .
  • Yield Optimization : 67–72% yield achieved through precise reaction time (16–24 hours) and molecular sieves to scavenge HCl byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for verifying substitution patterns and confirming amide bond formation. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • LC-MS (ESI+) : Validates molecular weight (e.g., m/z 385.1 [M+H]+) and detects impurities .
  • IR Spectroscopy : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1540 cm⁻¹) .
  • X-ray Crystallography : Resolves tautomeric forms and confirms molecular geometry using SHELXL refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data?

Discrepancies often arise from solvent effects or tautomerism. Methodological approaches include:

DFT Calculations : Use explicit solvent models (e.g., IEFPCM for DMSO-d6) to simulate chemical shifts .

Variable-Temperature NMR (VT-NMR) : Identifies dynamic processes affecting peak splitting (e.g., rotamers) .

2D NMR Techniques (HSQC/HMBC) : Confirm through-space correlations versus calculated coupling constants .

X-ray Crystallography : Validates predominant tautomeric form (e.g., amide vs. iminol tautomers) .

Q. What experimental strategies are recommended for elucidating the mechanism of enzyme inhibition by this compound?

  • Kinetic Assays : Measure inhibition constants (Ki) using PFOR (pyruvate:ferredoxin oxidoreductase) or analogous enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .
  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., using SHELX for structure refinement) to map binding interactions .
  • Site-Directed Mutagenesis : Identify critical residues involved in binding by mutating active-site amino acids .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core Modifications : Systematically vary substituents (e.g., methoxy → ethoxy, chloro → fluoro) and assess biological activity.

  • Bioisosteric Replacement : Replace benzothiazole with other heterocycles (e.g., benzoxazole) to probe electronic effects .

  • Data Collection :

    DerivativeSubstituent R₁Substituent R₂IC₅₀ (µM)
    ParentCl, OMeH0.85
    Derivative AF, OMeH1.2
    Derivative BCl, OEtH0.67
    Source:

Q. What methodologies address low solubility in bioassays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers to maintain compound stability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Q. How can researchers interpret unexpected byproducts in synthesis?

  • LC-MS Tracking : Monitor reaction progress in real-time to detect intermediates (e.g., diacylated byproducts) .
  • Isolation and Characterization : Purify byproducts via preparative HPLC and analyze with high-resolution MS/NMR .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways .

Methodological Tables

Q. Table 1. Comparison of Reaction Conditions for Synthesis

ParameterCondition 1 Condition 2
Temperature0–5°CRoom temperature
SolventDCMTHF
Reaction Time16 hr24 hr
Yield67%72%

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic Signal/ValueFunctional Group Confirmed
1H NMR (DMSO-d6)δ 3.87 (s, 3H, OCH₃)Methoxy group
IR1650 cm⁻¹ (C=O stretch)Amide bond
LC-MS (ESI+)m/z 385.1 [M+H]+Molecular weight

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